3-Cyano-5-(methoxymethyl)benzoic acid
Description
3-Cyano-5-(methoxymethyl)benzoic acid is a benzoic acid derivative featuring a cyano (-CN) group at the 3-position and a methoxymethyl (-CH₂OCH₃) group at the 5-position of the aromatic ring.
- Cyano Group: A strong electron-withdrawing group that enhances the acidity of the carboxylic acid moiety and influences reactivity in substitution or condensation reactions .
- Applications: Such derivatives are explored in biochemical research, pharmaceutical intermediates, and material science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-cyano-5-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-6-8-2-7(5-11)3-9(4-8)10(12)13/h2-4H,6H2,1H3,(H,12,13) |
InChI Key |
AIJYIAZVEZVFPM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Methoxymethyl (-CH₂OCH₃) and methoxy (-OCH₃) groups are electron-donating, reducing acidity but improving lipophilicity for biological uptake .
- Biosensor Recognition : Substituent position (meta vs. para) strongly affects promiscuity in biosensor systems, with meta-substituted derivatives showing distinct binding profiles compared to para analogs .
- Thermal and Complexation Behavior: Derivatives with electron-withdrawing groups (e.g., CN, Cl) form stable lanthanide complexes for photophysical applications, while methyl or methoxy groups favor solubility in nonpolar media .
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